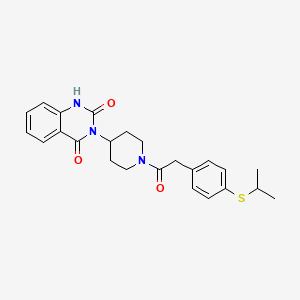
3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" is a synthetic organic compound that exhibits a complex structure It contains quinazoline and piperidine rings, with additional substituents that lend unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" typically involves multi-step procedures starting from commercially available precursors. The process may include:
Formation of the Quinazoline Ring: This is often achieved by cyclization reactions involving anthranilic acid derivatives.
Attachment of Piperidine: The piperidine ring is introduced via nucleophilic substitution or reductive amination.
Incorporation of the Isopropylthio Group: This step might involve thiol-ene reactions or nucleophilic substitution with isopropylthiol.
Final Assembly: The various fragments are coupled under conditions that promote the formation of amide or ester linkages.
Industrial Production Methods
In an industrial setting, large-scale synthesis of this compound would necessitate optimization of the reaction conditions to maximize yield and purity while minimizing cost and environmental impact. Continuous flow synthesis techniques, which offer advantages in terms of scalability and safety, could be particularly useful.
Chemical Reactions Analysis
Types of Reactions
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" can undergo various types of chemical reactions:
Oxidation: This could occur at the isopropylthio group, forming sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazoline moiety might be reduced to hydroxyl groups.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions vary but typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products of these reactions depend on the specific pathways:
Sulfoxides or Sulfones: from oxidation.
Alcohol Derivatives: from reduction.
Halogenated Derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into its biological activity.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mechanism of Action
Mechanism by Which It Exerts Its Effects
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects.
Molecular Targets and Pathways Involved
Molecular targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, influencing cellular signaling processes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
"3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" stands out due to its unique structural features that confer distinct chemical and biological properties. Compared to similar compounds such as:
Quinazoline Derivatives: Often used in anti-cancer therapies.
Piperidine Derivatives: Commonly found in psychoactive drugs and analgesics.
Isopropylthio Substituted Compounds: Known for their role in enhancing lipophilicity and metabolic stability.
List of Similar Compounds
Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor.
Piperidine: Found in many alkaloids and pharmaceuticals.
Sulfinpyrazone: A drug with similar sulfur-containing substituents.
And there you have it—a detailed dive into the intricacies of this fascinating compound!
Properties
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-16(2)31-19-9-7-17(8-10-19)15-22(28)26-13-11-18(12-14-26)27-23(29)20-5-3-4-6-21(20)25-24(27)30/h3-10,16,18H,11-15H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGCFMAUNTWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![n-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2517124.png)
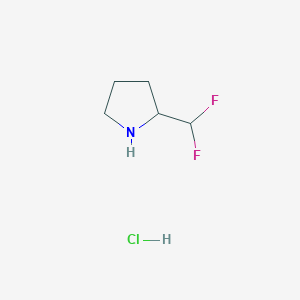
![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)
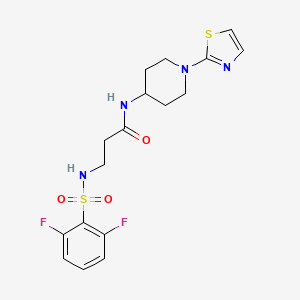
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/new.no-structure.jpg)
![3-phenyl-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine](/img/structure/B2517137.png)
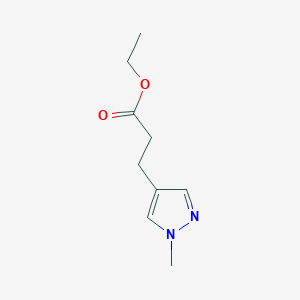
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)
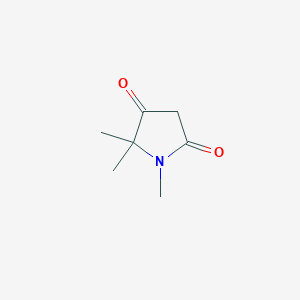
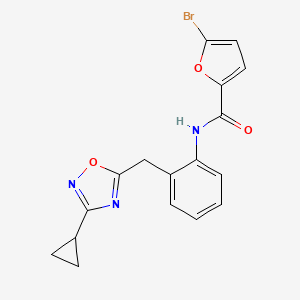
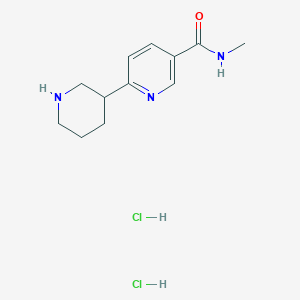
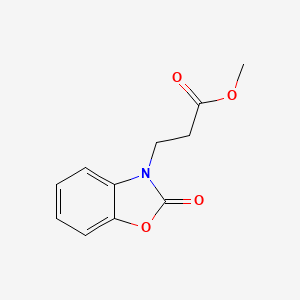
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2517147.png)
